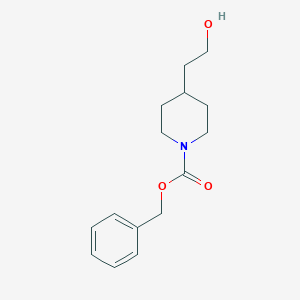

Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

Description

BenchChem offers high-quality Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c17-11-8-13-6-9-16(10-7-13)15(18)19-12-14-4-2-1-3-5-14/h1-5,13,17H,6-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYXSMTCXQUGEIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCO)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20553487 | |

| Record name | Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20553487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115909-91-6 | |

| Record name | Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20553487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate CAS number

An In-Depth Technical Guide to Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

This guide provides a comprehensive technical overview of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, a pivotal chemical intermediate in modern medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into its synthesis, physicochemical characteristics, applications, and analytical protocols, grounding all information in established scientific principles.

Introduction: A Versatile Scaffold in Drug Discovery

Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (CAS No. 115909-91-6 ) is a heterocyclic organic compound featuring a piperidine core.[1] The piperidine ring is a "privileged structure" in medicinal chemistry, frequently appearing in the architecture of numerous bioactive molecules and approved pharmaceuticals.[2] This compound's unique structure, which combines the protected piperidine nitrogen with a reactive primary hydroxyl group, makes it an exceptionally valuable building block for creating more complex molecules.

Its primary utility lies in serving as a precursor for a wide array of therapeutic agents, particularly in neuroscience research and the development of novel treatments for neurological disorders.[2][3] The benzyl carbamate (Cbz) group acts as a robust protecting group for the piperidine nitrogen, allowing for selective chemical modifications at other positions of the molecule before its strategic removal under specific conditions.

Physicochemical and Structural Characteristics

A clear understanding of a compound's properties is fundamental to its application. The key characteristics of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate are summarized below.

| Property | Value | Source |

| CAS Number | 115909-91-6 | [1] |

| Molecular Formula | C₁₅H₂₁NO₃ | [1] |

| Molecular Weight | 263.33 g/mol | [1] |

| IUPAC Name | benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate | - |

| Exact Mass | 263.152 | [1] |

| LogP | 2.3555 | [1] |

| PSA (Polar Surface Area) | 49.77 Ų | [1] |

Synthesis and Mechanistic Rationale

The synthesis of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate is typically achieved through a nucleophilic acyl substitution reaction. This standard yet elegant method provides a reliable route to protect the secondary amine of the piperidine ring, a critical step for subsequent functionalization.

General Synthetic Pathway

The core of the synthesis involves the reaction of 4-(2-hydroxyethyl)piperidine with benzyl chloroformate in the presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA). The reaction is usually conducted in an aprotic solvent like dichloromethane (DCM) at reduced temperatures to control reactivity and minimize side reactions.[2]

Causality of Experimental Choices:

-

Base (Triethylamine): The role of TEA is to act as a proton scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. This is crucial because the presence of strong acid would protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.

-

Solvent (Dichloromethane): DCM is an ideal solvent as it is aprotic and readily dissolves both the reactants and intermediates without participating in the reaction.

-

Low Temperature (0°C to rt): Benzyl chloroformate is highly reactive. Initiating the reaction at 0°C helps to moderate the initial exothermic reaction, preventing potential degradation of the starting material and the formation of unwanted byproducts.

Reaction Mechanism

The mechanism proceeds via a classic nucleophilic acyl substitution:

-

The lone pair of electrons on the nitrogen atom of 4-(2-hydroxyethyl)piperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate.

-

This forms a transient tetrahedral intermediate.

-

The intermediate collapses, expelling the chloride ion as a good leaving group.

-

The triethylamine base then deprotonates the newly formed positively charged nitrogen, yielding the final product and triethylammonium chloride.

Visualization of Synthesis Workflow

Sources

An In-Depth Technical Guide to Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, a key intermediate in contemporary drug discovery and development. With a focus on its role as a versatile linker in Proteolysis Targeting Chimeras (PROTACs), this document serves as a critical resource for researchers engaged in the development of novel therapeutics.

Introduction and Nomenclature

Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, bearing the CAS number 115909-91-6, is a piperidine derivative featuring a benzyl carbamate protecting group on the nitrogen atom and a 2-hydroxyethyl substituent at the 4-position. This unique structural arrangement imparts a balance of lipophilicity and hydrophilicity, making it a valuable building block in medicinal chemistry.

Systematic (IUPAC) Name: Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

Common Synonyms:

-

1-Cbz-4-(2-hydroxyethyl)piperidine

-

2-(1-Benzyloxycarbonyl-4-piperidyl)ethanol

-

4-(2-Hydroxy-ethyl)-piperidine-1-carboxylic acid benzyl ester

The strategic placement of the hydroxyl group provides a reactive handle for further functionalization, while the benzyloxycarbonyl (Cbz or Z) group offers a stable yet readily cleavable protecting group for the piperidine nitrogen. This combination is particularly advantageous in multi-step syntheses of complex molecules.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate is essential for its effective application in research and development.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that while experimentally determined values are preferred, some of the listed data are based on high-quality computational predictions.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₁NO₃ | [1] |

| Molecular Weight | 263.33 g/mol | [1] |

| Predicted Boiling Point | 408.7 ± 28.0 °C | [2] |

| Predicted Density | 1.140 ± 0.06 g/cm³ | [2] |

| Appearance | White to pale yellow crystalline powder | [3] |

Note: The appearance is reported for a closely related compound, Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate, and is expected to be similar.

Spectroscopic Analysis

1H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (Benzyl group): A multiplet in the range of δ 7.30-7.40 ppm, corresponding to the five protons of the phenyl ring.

-

Benzyl CH₂: A singlet around δ 5.15 ppm.

-

Piperidine Protons: A series of multiplets between δ 1.20 and 4.20 ppm. The protons on the carbons adjacent to the nitrogen will be downfield, typically above δ 2.80 ppm.

-

Hydroxyethyl CH₂-O: A triplet around δ 3.65 ppm.

-

Hydroxyethyl CH₂-C: A quartet or multiplet around δ 1.50 ppm.

-

Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

13C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon (Carbamate): A signal around δ 155 ppm.

-

Aromatic Carbons: Signals between δ 127 and 137 ppm.

-

Benzyl CH₂: A signal around δ 67 ppm.

-

Piperidine Carbons: Signals in the range of δ 30-50 ppm.

-

Hydroxyethyl CH₂-O: A signal around δ 60 ppm.

-

Hydroxyethyl CH₂-C: A signal around δ 39 ppm.

IR (Infrared) Spectroscopy:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C=O Stretch (Carbamate): A strong, sharp absorption band around 1680-1700 cm⁻¹.

-

C-O Stretch: Bands in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The mass spectrum would be expected to show a molecular ion peak at m/z = 263.1521 (for the exact mass).

-

Fragmentation Pattern: Common fragmentation would involve the loss of the benzyl group (m/z 91) or the entire benzyloxycarbonyl group.

Synthesis and Purification

The synthesis of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate is typically achieved through the N-protection of 4-(2-hydroxyethyl)piperidine (also known as 4-piperidineethanol). The use of benzyl chloroformate as the protecting group source is a well-established and efficient method.

Synthetic Workflow

The general synthetic approach involves the reaction of 4-(2-hydroxyethyl)piperidine with benzyl chloroformate in the presence of a suitable base to neutralize the hydrochloric acid byproduct.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate.

Materials:

-

4-(2-hydroxyethyl)piperidine

-

Benzyl chloroformate

-

Triethylamine (or another suitable non-nucleophilic base)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Eluent (e.g., a mixture of ethyl acetate and hexanes)

Procedure:

-

To a solution of 4-(2-hydroxyethyl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1-1.5 eq).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add benzyl chloroformate (1.0-1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C. The causality for this dropwise addition at low temperature is to control the exothermic reaction and prevent the formation of side products.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2-3 times).

-

Combine the organic layers and wash with brine. This step removes residual water and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate. The self-validating aspect of this protocol lies in the chromatographic purification, which separates the desired product from any unreacted starting materials or byproducts, with purity confirmed by analytical techniques like NMR or LC-MS.

Applications in Drug Discovery and Development

The primary and most significant application of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate is in the field of targeted protein degradation, specifically as a linker in the synthesis of PROTACs.[2][4][5][6]

Role as a PROTAC Linker

PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker.[7] One ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[7] This proximity induces the ubiquitination and subsequent degradation of the POI by the proteasome.[7]

The linker is a critical component of a PROTAC molecule, as its length, rigidity, and composition influence the formation of a stable ternary complex between the POI and the E3 ligase, which is essential for efficient protein degradation.[7] Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate serves as a versatile building block for constructing these linkers. The hydroxyl group provides a convenient attachment point for either the POI-binding ligand or the E3 ligase-binding ligand, while the piperidine ring offers a degree of conformational constraint.

Synthetic Intermediate for Other Therapeutics

Beyond its use in PROTACs, the piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate can serve as a precursor for the synthesis of various biologically active molecules, including:

-

Histamine H3 Receptor (H3R) Antagonists/Inverse Agonists: These compounds are being investigated for the treatment of cognitive disorders such as Alzheimer's disease and ADHD.[8]

-

Muscarinic Receptor Antagonists: Modulation of muscarinic receptors is a key strategy for developing treatments for various neurological disorders.[8]

The benzyl carbamate group can be readily removed via hydrogenolysis, unmasking the piperidine nitrogen for further derivatization, which is a crucial step in structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

Proper handling and storage of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate are essential to ensure laboratory safety and maintain the integrity of the compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration is recommended.

-

In case of contact: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If skin contact occurs, wash with soap and water.

Conclusion

Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate is a valuable and versatile chemical intermediate with significant applications in modern drug discovery. Its primary role as a linker in the burgeoning field of targeted protein degradation underscores its importance to researchers developing novel therapeutic modalities. A thorough understanding of its chemical properties, synthesis, and reactivity is paramount for its effective utilization in the synthesis of complex, biologically active molecules. This guide provides a foundational understanding to aid scientists and drug development professionals in leveraging this important chemical entity in their research endeavors.

References

-

MedChemExpress. Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate | PROTAC Linker (Japanese). [Link]

-

PubChem. Benzyl 4-Hydroxy-1-piperidinecarboxylate. [Link]

-

MOLBASE. benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate|115909-91-6. [Link]

-

LookChem. Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate. [Link]

-

PubChem. Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate. [Link]

-

PubChem. Benzyl piperidine-1-carboxylate. [Link]

-

Mares, A., et al. Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 2023. [Link]

- Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

-

PrepChem.com. Synthesis of 1-benzylpiperidine-4-carboxaldehyde. [Link]

-

MedChemExpress. Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate | PROTAC连接子. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chemimpex.com [chemimpex.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate | PROTAC连接子 | MCE [medchemexpress.cn]

- 7. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

A Technical Guide to Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate: Properties, Synthesis, and Analytical Characterization

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate is a bifunctional organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structure incorporates a piperidine scaffold, a common motif in numerous approved drugs, functionalized with a primary alcohol and protected by a benzyloxycarbonyl (Cbz) group.[1][2][3] This strategic combination makes it a valuable intermediate for synthesizing more complex molecules, particularly in the development of therapeutics targeting the central nervous system, as well as for use as a PROTAC linker.[1][4] This guide provides a comprehensive overview of its core physicochemical properties, a detailed protocol for its synthesis via N-protection, methodologies for its analytical validation, and a discussion of its applications in drug discovery.

Core Physicochemical Properties

The foundational data for any chemical entity begins with its molecular identity and properties. The molecular weight of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate is a critical parameter for stoichiometric calculations in synthesis and for confirmation via mass spectrometry.

| Property | Value | Source(s) |

| Molecular Weight | 263.33 g/mol | [4][5] |

| Molecular Formula | C₁₅H₂₁NO₃ | [4][5] |

| Exact Mass | 263.152 g/mol | [5] |

| CAS Number | 115909-91-6 | [4][5] |

| Appearance | Varies (typically an oil or solid) | N/A |

| LogP | 2.3555 | [5] |

| PSA (Polar Surface Area) | 49.77 Ų | [5] |

Synthesis: N-Benzyloxycarbonyl (Cbz) Protection

The most common and logical synthesis of this compound involves the protection of the secondary amine of 4-(2-hydroxyethyl)piperidine. The benzyloxycarbonyl (Cbz) group is an ideal choice for this transformation due to its stability under a wide range of reaction conditions and its susceptibility to clean removal via catalytic hydrogenation.[6][7]

Causality of Protocol Choices

-

Reagent: Benzyl chloroformate (Cbz-Cl) is the classic reagent for introducing the Cbz group. It is highly reactive towards nucleophilic amines.[6]

-

Base: A mild base, such as sodium bicarbonate (NaHCO₃), is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[6] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

-

Solvent System: A biphasic system like THF/water or a polar aprotic solvent is often used to dissolve both the organic starting material and the inorganic base.[6][8]

-

Temperature: The reaction is typically initiated at 0 °C to control the initial exothermic reaction between the amine and the highly reactive benzyl chloroformate.[6]

Detailed Synthesis Protocol

This protocol describes the N-protection of 4-(2-hydroxyethyl)piperidine at a laboratory scale.

Materials:

-

4-(2-hydroxyethyl)piperidine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Deionized Water

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 4-(2-hydroxyethyl)piperidine (1.0 equiv) in a 2:1 mixture of THF and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium bicarbonate (2.0 equiv) to the solution with stirring.

-

Slowly add benzyl chloroformate (1.5 equiv) dropwise, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-20 hours, monitoring by TLC until the starting material is consumed.[6]

-

Dilute the reaction mixture with water and transfer it to a separatory funnel.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the resulting residue by silica gel column chromatography (e.g., using a 40% ethyl acetate in hexane gradient) to obtain pure Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate.[6]

Synthesis Workflow Diagram

Caption: Workflow for the N-Cbz protection of 4-(2-hydroxyethyl)piperidine.

Analytical Characterization & Quality Control

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed. This process serves as a self-validating system for the synthesis protocol.

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry (MS) is the definitive technique for confirming the molecular weight. Electrospray Ionization (ESI) is a common method for this type of molecule.

Protocol for ESI-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Use positive ion mode, as the piperidine nitrogen can be readily protonated.

-

Detection: Scan a mass range centered around the expected molecular ion peaks.

-

Data Analysis: Look for the protonated molecule [M+H]⁺ at m/z 264.34 and potentially the sodium adduct [M+Na]⁺ at m/z 286.32. The presence of these ions confirms the molecular weight of 263.33 g/mol .

Structural Confirmation via NMR and IR Spectroscopy

-

¹H NMR Spectroscopy: This technique confirms the specific arrangement of protons. Key expected signals include the benzyl group protons (aromatic region, ~7.3 ppm), the benzylic CH₂ protons (~5.1 ppm), the piperidine ring protons, and the protons of the hydroxyethyl side chain.

-

¹³C NMR Spectroscopy: Confirms the carbon skeleton of the molecule.

-

Infrared (IR) Spectroscopy: Identifies key functional groups. Expect to see a strong absorption band for the carbamate carbonyl (C=O) group around 1680-1700 cm⁻¹ and a broad absorption for the hydroxyl (O-H) group around 3200-3500 cm⁻¹.

Analytical Workflow Diagram

Caption: Self-validating workflow for analytical characterization.

Applications in Medicinal Chemistry

The piperidine ring is one of the most prevalent heterocyclic scaffolds found in FDA-approved drugs.[1][3][9] Its saturated, non-planar structure allows for the precise spatial orientation of substituents, which is critical for binding to biological targets.[9]

Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate is a valuable building block for several reasons:

-

Protected Nitrogen: The Cbz group prevents the piperidine nitrogen from undergoing unwanted side reactions, allowing for selective modification at other parts of the molecule.[6]

-

Reactive Hydroxyl Group: The primary alcohol is a versatile functional handle. It can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group for nucleophilic substitution, or used in esterification and etherification reactions.

-

Facile Deprotection: The Cbz group can be easily removed by catalytic hydrogenation, revealing the secondary amine which can then be used for further derivatization, such as amide bond formation or reductive amination.[7]

This compound serves as a key intermediate in the synthesis of ligands for various biological targets, including σ₁ receptors and other CNS-active agents, and is also used as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[4][10]

Conclusion

Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate is more than a simple chemical; it is a strategically designed synthetic intermediate that provides researchers with a reliable and versatile platform for drug discovery. Its precise molecular weight of 263.33 g/mol is the starting point for its characterization, which is validated through robust synthetic and analytical protocols. Understanding the causality behind these procedures empowers scientists to effectively utilize this building block in the rational design and development of novel therapeutics.

References

-

MOLBASE. (n.d.). benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate|115909-91-6. MOLBASE Encyclopedia. [Link]

-

Scribd. (n.d.). Application Note - N-CBZ Protection. [Link]

-

Elsevier. (n.d.). Piperidine-Based Drug Discovery - 1st Edition. [Link]

-

Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. [Link]

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

-

Osolodkin, D. I., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4803. [Link]

-

University of Arizona. (2017). Piperidine-based drug discovery. [Link]

-

PubChem. (n.d.). Benzyl 4-Hydroxy-1-piperidinecarboxylate. [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

-

PubChem. (n.d.). Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate. [Link]

-

Wünsch, B., et al. (2019). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 8(7), 894–906. [Link]

-

Jung, J.-C., et al. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Zeitschrift für Naturforschung B, 63(11), 1300-1304. [Link]

-

Asian Journal of Chemistry. (2017). An Efficient and Industrially Viable Process for Donepezil. [Link]

Sources

- 1. Piperidine-Based Drug Discovery - 1st Edition | Elsevier Shop [shop.elsevier.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. experts.arizona.edu [experts.arizona.edu]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. m.molbase.com [m.molbase.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Cbz-Protected Amino Groups [organic-chemistry.org]

- 8. scribd.com [scribd.com]

- 9. thieme-connect.de [thieme-connect.de]

- 10. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Characterizing the Uncharacterized

In the landscape of drug discovery and medicinal chemistry, novel molecular entities are the currency of innovation. Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (CAS No. 115909-91-6) represents such an entity—a bifunctional molecule featuring a piperidine core, a critical scaffold in numerous pharmaceuticals, and a versatile hydroxyethyl chain. Its structure suggests its potential utility as a synthetic intermediate, for instance, as a PROTAC linker designed to leverage intracellular degradation pathways[1].

However, like many research chemicals, its specific physical properties are not extensively documented in readily available literature. This guide, therefore, serves a dual purpose. It is not merely a datasheet but a methodological framework for the Senior Application Scientist. It outlines the logical progression of experiments and the underlying scientific principles required to comprehensively characterize this molecule—or any novel compound—from first principles. We will proceed by establishing its fundamental identity, predicting its properties through analog analysis, detailing the empirical methods for their validation, and finally, defining its unique spectroscopic fingerprint.

Molecular Identity and Foundational Data

The first step in any characterization is to define the subject. The structural and molecular formula provides the basis for all subsequent predictions and interpretations.

-

Chemical Name: Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

-

Synonyms: N-Cbz-4-(2-hydroxyethyl)piperidine

-

CAS Number: 115909-91-6[1]

-

Molecular Formula: C₁₅H₂₁NO₃[1]

-

Molecular Weight: 263.34 g/mol [1]

Structural Analysis

The molecule's structure is a composite of distinct functional groups, each contributing to its overall physical properties:

-

Piperidine Ring: A saturated heterocycle that provides a rigid, three-dimensional scaffold.

-

N-Benzyloxycarbonyl (Cbz) Group: A common amine protecting group that introduces aromaticity and a polar carbamate linkage. This group significantly increases the molecular weight and boiling point compared to an unprotected piperidine.

-

4-(2-hydroxyethyl) Side Chain: A primary alcohol group appended to the piperidine ring via an ethyl spacer. This is a key feature, as the hydroxyl (-OH) group is capable of hydrogen bonding, which is expected to significantly influence melting point, boiling point, and solubility.

Thermal Properties: Melting and Boiling Points

Thermal transition points are fundamental physical constants that provide a criterion for purity and inform handling and purification procedures like distillation and crystallization. For a novel compound, these values must be determined empirically.

Context from Structural Analogs

While specific data for the target molecule is unavailable, we can infer a probable range from structurally related compounds:

-

4-(2-Hydroxyethyl)piperidine (CAS 622-26-4): This is the core of our molecule without the Cbz protecting group. It is a low-melting solid with a melting point of 46-47 °C and a boiling point of 131-136 °C at reduced pressure (17 mmHg)[2].

-

Benzyl 4-hydroxy-1-piperidinecarboxylate (CAS 95798-23-5): This analog possesses the Cbz group but has the hydroxyl directly on the ring. It is a high-boiling liquid with a reported boiling point of 167 °C at 0.2 mmHg.

Expert Insight: The addition of the large, non-polar Cbz group to the 4-(2-hydroxyethyl)piperidine core will substantially increase the molecular weight and van der Waals forces, leading to a significantly higher boiling point than the unprotected core. The presence of the hydroxyl group, enabling hydrogen bonding, suggests the compound is likely a viscous, high-boiling liquid or a low-melting solid at ambient temperature. A sharp melting point range (e.g., 0.5-1.0 °C) would be a strong indicator of high purity.

Experimental Protocol: Melting Point Determination (if Solid)

This protocol is designed to establish an accurate melting point range, a critical indicator of sample purity.

Methodology: Capillary Melting Point (using a Mel-Temp or similar apparatus).

Step-by-Step Procedure:

-

Sample Preparation: Place a small amount of the dry compound on a clean watch glass. Grind it into a fine powder. Dip the open end of a glass capillary tube into the powder[3].

-

Loading: Gently tap the sealed end of the capillary on a hard surface to pack the sample down into the bottom. A sample height of 1-2 mm is ideal. Using too much sample can lead to an artificially broad melting range[4].

-

Initial Rapid Determination: Insert the capillary into the heating block of the apparatus. Heat rapidly (e.g., 10-15 °C/min) to find an approximate melting temperature. This saves time and establishes the range for a more precise measurement.

-

Accurate Determination: Allow the apparatus to cool well below the approximate melting point. Using a fresh sample, heat the block again, but slow the heating rate to 1-2 °C/min once the temperature is within ~15 °C of the approximate melting point[3].

-

Observation & Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts completely (T2). The melting point is reported as the range T1-T2[5]. For a pure compound, this range should be narrow.

Experimental Protocol: Boiling Point Determination

Given the expected high boiling point, measurement under reduced pressure is advisable to prevent decomposition. The micro-reflux method is ideal for small research-grade quantities.

Methodology: Micro-scale Boiling Point by Reflux.

Step-by-Step Procedure:

-

Apparatus Setup: Place approximately 0.5 mL of the liquid sample into a small test tube with a magnetic stir bar.

-

Heating: Position the test tube in a heating block on a stirrer hotplate. Clamp it securely.

-

Thermometer Placement: Clamp a thermometer so that its bulb is positioned about 1 cm above the surface of the liquid. The bulb must be enveloped by the vapor of the boiling liquid to measure the true boiling point, not the temperature of the liquid itself, which could be superheated[6].

-

Heating and Observation: Turn on the stirrer for gentle mixing and begin heating. Observe the formation of a "reflux ring"—a ring of condensing vapor on the walls of the test tube. Adjust the thermometer's height so the bulb is level with this ring.

-

Recording: When the liquid is gently refluxing, the temperature reading on the thermometer will stabilize. This stable temperature is the boiling point at the current atmospheric pressure. Record the ambient pressure alongside the temperature[7].

Solubility Profile

Solubility is a critical parameter in drug development, affecting formulation, bioavailability, and assay development. A systematic approach is required to map a compound's solubility in various solvent systems.

Qualitative Prediction from Structure

The molecule possesses both polar and non-polar characteristics:

-

Polarity: The hydroxyl (-OH) and carbamate (N-C=O) groups are polar and can participate in hydrogen bonding.

-

Non-Polarity: The benzyl group and the aliphatic piperidine ring are non-polar.

Expert Insight: This amphiphilic nature suggests moderate solubility in a range of solvents. It is expected to be:

-

Slightly soluble in water: The hydroxyl group will aid aqueous solubility, but the large non-polar Cbz group will limit it[8].

-

Soluble in polar protic solvents: Such as methanol, ethanol, due to hydrogen bonding capabilities.

-

Soluble in polar aprotic solvents: Such as DMSO and DMF, which are excellent general solvents for research compounds.

-

Soluble in chlorinated solvents: Such as dichloromethane and chloroform.

-

Sparingly soluble in non-polar solvents: Such as hexanes or diethyl ether.

Experimental Protocol: Tiered Solubility Assessment

This protocol provides a systematic workflow for determining solubility, from qualitative assessment to quantitative measurement, which is crucial for pharmaceutical applications[9].

Methodology: Visual and Instrumental Assessment.

Step-by-Step Procedure:

-

Tier 1 (Qualitative Screening):

-

To a series of vials, add a small, pre-weighed amount of the compound (e.g., 1 mg).

-

Add a fixed volume of a test solvent (e.g., 100 µL) to each vial. The solvents should span a range of polarities (e.g., Water, Methanol, Dichloromethane, Hexane).

-

Agitate the vials vigorously (e.g., vortexing) for a set period.

-

Visually inspect for dissolution. A clear solution indicates solubility at that concentration (e.g., >10 mg/mL). Classify as "Soluble," "Partially Soluble," or "Insoluble."

-

-

Tier 2 (Quantitative Equilibrium Solubility): This is essential for biopharmaceutical classification[10].

-

Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., pH 7.4 phosphate buffer for physiological relevance) in a sealed vial. The presence of undissolved solid is necessary to ensure saturation[11].

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step; centrifugation followed by careful removal of the supernatant is a reliable method[10]. Filtration can also be used, but one must ensure the filter does not adsorb the compound.

-

Analysis: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Determine the concentration of the compound using a calibrated analytical method, such as HPLC-UV or LC-MS. The measured concentration is the equilibrium solubility.

-

Spectroscopic Signature: The Molecular Fingerprint

Spectroscopic analysis provides unambiguous confirmation of the molecular structure. The following sections describe the expected spectral features for Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.

Expected ¹H NMR Features (in CDCl₃, ~400 MHz):

-

Aromatic Protons: A multiplet around δ 7.30-7.40 ppm, integrating to 5H, corresponding to the monosubstituted benzene ring of the Cbz group[12].

-

Benzyl Protons: A sharp singlet around δ 5.15 ppm, integrating to 2H, for the -O-CH₂ -Ph group.

-

Piperidine Protons (Axial/Equatorial): The piperidine ring protons will appear as complex, broad multiplets between δ 1.2 and 4.2 ppm. The protons on carbons adjacent to the nitrogen will be deshielded, with those on the Cbz-protected nitrogen appearing around δ 4.1 ppm[13].

-

Hydroxyethyl Protons:

-

-CH₂ -OH: A triplet around δ 3.70 ppm (2H).

-

-CH₂ -CH₂-OH: A triplet or quartet around δ 1.50 ppm (2H).

-

-

Hydroxyl Proton: A broad singlet (δ ~1.5-3.0 ppm, 1H) for the -OH . Its chemical shift is variable and depends on concentration and temperature. It may exchange with D₂O.

Expected ¹³C NMR Features (in CDCl₃, ~100 MHz):

-

Carbamate Carbonyl: A distinct peak around δ 155 ppm for the C =O of the carbamate[14].

-

Aromatic Carbons: Peaks between δ 127-137 ppm. The ipso-carbon (attached to the -CH₂O-) will be at the downfield end of this range[12].

-

Benzyl Carbon: A peak around δ 67 ppm for the -O-C H₂-Ph.

-

Piperidine Carbons: Aliphatic signals typically between δ 30-45 ppm. The carbons adjacent to the nitrogen will be downfield (~δ 44 ppm)[15].

-

Hydroxyethyl Carbons:

-

-C H₂-OH: A peak around δ 60 ppm.

-

-C H₂-CH₂-OH: A peak around δ 39 ppm.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides a rapid confirmation of the presence of key functional groups.

Expected Characteristic Absorption Bands (cm⁻¹):

-

O-H Stretch: A strong, broad band centered around 3350 cm⁻¹, characteristic of a hydrogen-bonded alcohol[16].

-

C-H Stretches (Aromatic): Sharp peaks just above 3000 cm⁻¹.

-

C-H Stretches (Aliphatic): Multiple peaks in the 2850-2950 cm⁻¹ region.

-

C=O Stretch (Carbamate): A very strong, sharp absorption band around 1680-1700 cm⁻¹. This is one of the most diagnostic peaks in the spectrum[17].

-

C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region, associated with the alcohol C-O and the carbamate C-O linkages[16].

Mass Spectrometry (MS)

MS provides the molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure.

Expected Features (Electrospray Ionization, ESI+):

-

Molecular Ion Peak: An [M+H]⁺ peak at m/z 264.16.

-

High-Resolution MS (HRMS): Would confirm the elemental composition to within a few parts per million of the calculated exact mass (C₁₅H₂₂NO₃⁺, calc. 264.1594).

-

Key Fragmentation Pathways:

-

Loss of the benzyl group (C₇H₇, 91 Da) or benzyloxy group.

-

Cleavage of the carbamate to yield a piperidinium ion.

-

Loss of water (18 Da) from the hydroxyethyl side chain.

-

A prominent peak at m/z 91 corresponding to the tropylium cation, a hallmark of benzyl groups.

-

Summary and Workflow Visualization

The comprehensive characterization of a novel compound is a systematic process. The data, whether predicted or experimentally determined, can be summarized for clarity.

Table of Physical Properties

| Property | Predicted/Analog-Derived Value | Experimental Protocol | Purpose & Significance |

| Molecular Weight | 263.34 g/mol | Mass Spectrometry | Confirms molecular identity. |

| Physical State | Viscous Liquid or Low-Melting Solid | Visual Inspection | Basic handling information. |

| Melting Point | Analog: 46-47 °C (unprotected core)[2] | Capillary Method | Purity criterion; solid handling. |

| Boiling Point | High; >170 °C at reduced pressure | Micro-Reflux Method | Purification (distillation); thermal stability. |

| Aqueous Solubility | Low to Moderate | Equilibrium Solubility Assay | Key for biological assays and formulation. |

| Organic Solubility | Good in polar organic solvents | Tiered Solubility Screen | Solvent selection for reactions, purification. |

| ¹H NMR | Key shifts: δ 7.3 (Ar-H), 5.1 (Bn-CH₂), 3.7 (CH₂OH) | Standard NMR | Unambiguous structure elucidation. |

| ¹³C NMR | Key shifts: δ 155 (C=O), 67 (Bn-CH₂), 60 (CH₂OH) | Standard NMR | Confirms carbon framework. |

| FTIR | Key peaks: ~3350 (O-H), ~1690 (C=O) cm⁻¹ | ATR or KBr Pellet | Rapid functional group identification. |

| HRMS | [M+H]⁺ calc. 264.1594 | ESI-TOF or Orbitrap | Confirms elemental composition. |

Characterization Workflow Diagram

The logical flow for characterizing a novel research chemical is visualized below.

Caption: Workflow for the physical characterization of a novel compound.

References

- University of Calgary. (n.d.).

- Faculty of Science, Tishk International University. (2021). Experiment (1)

- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.

- Clarion University. (n.d.). Determination of Melting Point. Science in Motion.

- Spantide, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.

- Dong, V. M., & Riedel, J. (2017).

- Benchchem. (n.d.).

- Li, W., et al. (n.d.).

- LibreTexts Chemistry. (2022). 6.

- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- GeeksforGeeks. (2023). Determination of Boiling Point of Organic Compounds.

- Syngenta Limited. (2005). Method for determining solubility of a chemical compound.

- Nazare, V. (n.d.).

- University of Calgary. (n.d.). Micro-boiling point measurement. Department of Chemistry.

- Al-dhahbi, A. (2021). Experimental No. (2) Boiling Point.

- ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines.

- Wenzel, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2520–2529.

- ChemBK. (2024). 4-(2-Hydroxyethyl)piperidine.

- PubChem. (n.d.).

- Lund University Publications. (n.d.).

- Paulo, J. A., et al. (2015). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Journal of the American Society for Mass Spectrometry, 26(10), 1756–1767.

- Yilmaz, F., et al. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 62(1), 39-46.

- Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(11), 3341–3347.

- World Health Organization (WHO). (n.d.).

- Sigma-Aldrich. (n.d.).

- Page, B. D., & Lacourse, W. R. (2004). Application of gas chromatography/matrix isolation/Fourier transform infrared spectrometry to the determination of ethyl carbamate in alcoholic beverages and foods. Analytical Chemistry, 76(13), 3587-3592.

- MedChemExpress. (n.d.). Benzyl 4-(2-hydroxyethyl)

- PubMed. (n.d.). FTIR Spectroscopy for Carbon Family Study.

- Cruz-Acosta, F., et al. (2022). Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules.

- MDPI. (n.d.).

- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.

- PubChem. (n.d.).

- PubChem. (n.d.).

- ResearchGate. (n.d.). FTIR-ATR spectra for reference materials of (a)

- MDPI. (n.d.). Benzyl-N-[4-(2-hydroxyethyl)

- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.

- ResearchGate. (n.d.). Selective Cleavage of Cbz-Protected Amines.

- Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

- Mallak Specialties Pvt Ltd. (n.d.). N-(2-Hydroxyethyl) Piperidine.

- Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy, 32(1), 14-21.

- PubChem. (n.d.). Benzyl 4-(2-ethoxy-2-oxoethyl)

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. chembk.com [chembk.com]

- 3. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. pennwest.edu [pennwest.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. benchchem.com [benchchem.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. who.int [who.int]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. rsc.org [rsc.org]

- 13. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. revroum.lew.ro [revroum.lew.ro]

- 15. pubs.acs.org [pubs.acs.org]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. mdpi.com [mdpi.com]

Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate literature review

An In-depth Technical Guide to Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of a Versatile Piperidine Intermediate

In the landscape of modern pharmaceutical development, the piperidine scaffold is a privileged structure, forming the core of numerous approved therapeutic agents.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an invaluable component in designing molecules that target complex biological systems. Within this class, Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (CAS No. 115909-91-6) emerges as a particularly strategic building block.[2]

This guide provides a comprehensive technical overview of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, moving beyond simple data recitation to explore the causality behind its synthesis and the logic of its application. We will delve into robust synthetic protocols, its critical role as a versatile intermediate, and its application in constructing advanced molecules, such as PROTAC (Proteolysis Targeting Chimera) linkers.[3]

Compound Profile:

-

IUPAC Name: Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

-

Molecular Weight: 263.34 g/mol [3]

The molecule's structure is bifunctional: the benzyl carbamate (Cbz or Z group) serves as a robust protecting group for the piperidine nitrogen, while the primary hydroxyl group provides a reactive handle for further synthetic elaboration. This dual-functionality is the cornerstone of its utility, allowing for sequential and controlled chemical modifications essential in multi-step drug synthesis.

Part 1: Synthesis and Mechanistic Considerations

The synthesis of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate is a foundational procedure in medicinal chemistry. The most common and efficient pathway involves the N-protection of 4-(2-hydroxyethyl)piperidine.

Core Synthetic Strategy: N-Benzyloxycarbonylation

The primary objective is to selectively introduce a benzyloxycarbonyl group onto the secondary amine of the piperidine ring without affecting the primary alcohol. This is a classic protection reaction, critical for preventing the nucleophilic nitrogen from interfering in subsequent reactions intended for the hydroxyl group.

The reaction proceeds via nucleophilic acyl substitution. The piperidine nitrogen acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. A base is required to neutralize the hydrochloric acid generated in situ, driving the reaction to completion and preventing the protonation of the starting amine, which would render it non-nucleophilic.

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol represents a field-proven method for laboratory-scale synthesis. The causality behind each step is explained to ensure reproducibility and understanding.

Materials:

-

4-(2-hydroxyethyl)piperidine

-

Benzyl chloroformate (Cbz-Cl)

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent: Ethyl acetate/Hexane gradient

Step-by-Step Procedure:

-

Reaction Setup: Dissolve 4-(2-hydroxyethyl)piperidine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer. Place the flask in an ice bath and stir at 0 °C.

-

Rationale: Using an anhydrous solvent prevents the hydrolysis of benzyl chloroformate. The low temperature is critical for controlling the exothermic reaction and minimizing the formation of potential side products.

-

-

Base Addition: Add triethylamine (1.1-1.2 eq) to the solution.

-

Rationale: TEA acts as an organic-soluble base to neutralize the HCl byproduct. A slight excess ensures that the reaction medium remains basic.

-

-

Reagent Addition: Slowly add benzyl chloroformate (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Rationale: Slow, dropwise addition prevents a rapid temperature increase and ensures a controlled reaction rate.

-

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Rationale: Warming to room temperature ensures the reaction proceeds to completion. TLC is a crucial in-process control to confirm the consumption of the starting material.

-

-

Aqueous Work-up: Quench the reaction by adding water or a saturated solution of NaHCO₃. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

-

Rationale: The work-up sequence is designed to systematically remove unreacted reagents and byproducts. The final brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Rationale: Complete removal of water is essential before solvent evaporation to prevent potential hydrolysis during storage.

-

-

Purification: Purify the crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane.

-

Rationale: Chromatography separates the desired product from non-polar impurities and any remaining starting materials, yielding the final compound with high purity (>98%).[1]

-

Comparative Synthesis Data

While the core method is consistent, variations in base and solvent can be employed. The following table summarizes typical outcomes.

| Starting Material | Base | Solvent | Reaction Time (h) | Typical Yield (%) | Reference Insight |

| 4-(2-hydroxyethyl)piperidine | Triethylamine | Dichloromethane | 2-4 | 85-95 | Standard, high-yielding lab protocol. |

| 4-(2-hydroxyethyl)piperidine | NaHCO₃ | Toluene/Water | 4-6 | 80-90 | Biphasic conditions, useful for larger scale. |

| 4-(2-hydroxyethyl)piperidine | Pyridine | Tetrahydrofuran | 3-5 | 80-90 | Alternative base/solvent system. |

Part 2: Applications in Advanced Drug Discovery

The true value of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate lies in its role as a versatile intermediate. The protected nitrogen allows for selective chemistry to be performed on the hydroxyl group, or vice-versa, the hydroxyl can be protected to allow for deprotection and modification at the nitrogen.

Role as a PROTAC Linker

A significant modern application is its use in the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3] The linker component is crucial for orienting the two ends of the PROTAC correctly.

The hydroxyl group of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate provides a convenient attachment point for building out the linker chain, often through etherification or esterification reactions.

Caption: Synthetic pathway from the title compound to a final PROTAC.

Intermediate in Multi-Step Synthesis

Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate is a key precursor in the synthesis of various pharmacologically active agents, including sigma-1 receptor ligands and acetylcholinesterase inhibitors.[4][5] The piperidine core is prevalent in molecules targeting the central nervous system (CNS).[6]

Exemplary Workflow: Synthesis of a Hypothetical Sigma-1 Ligand

-

Oxidation of the Alcohol: The primary alcohol of the title compound is oxidized to an aldehyde using a mild oxidizing agent like Dess-Martin periodinane (DMP) or a Swern oxidation. This yields Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate.[7]

-

Rationale: This transformation converts the hydroxyl group into an electrophilic aldehyde, ready for carbon-carbon bond formation.

-

-

Wittig Reaction: The resulting aldehyde is then reacted with a phosphorus ylide in a Wittig reaction to introduce a new carbon-carbon double bond, extending the side chain.

-

Rationale: The Wittig reaction is a highly reliable method for converting aldehydes into alkenes, providing a scaffold for further functionalization.

-

-

Reduction and Deprotection: The newly formed double bond can be reduced via catalytic hydrogenation. The same step can often be used to simultaneously remove the Cbz protecting group (hydrogenolysis), exposing the piperidine nitrogen.

-

Rationale: Catalytic hydrogenation using a palladium catalyst (Pd/C) is a standard method for both alkene reduction and Cbz deprotection, making it an efficient step.

-

-

Final Functionalization: The now-free secondary amine can be alkylated or acylated to introduce the final substituents required for biological activity.

-

Rationale: This final step allows for the diversification of the molecule, enabling the exploration of structure-activity relationships (SAR).[1]

-

This sequential and controlled approach, starting from a well-defined and protected intermediate like Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, is fundamental to the successful synthesis of complex drug candidates.

References

- Benchchem. Benzyl 4-ethyl-4-hydroxypiperidine-1-carboxylate. Benchchem.

- MOLBASE. benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate|115909-91-6. MOLBASE Encyclopedia.

- Sigma-Aldrich. Benzyl 4-hydroxy-1-piperidinecarboxylate 97 95798-23-5. Sigma-Aldrich.

- Wünsch, B. et al. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - PubMed Central.

- PubChem. Benzyl 4-hydroxy-1-piperidinecarboxylate. PubChem.

- Chem-Impex. 4-(2-Oxo-ethyl)piperidine-1-carboxylic acid benzyl ester. Chem-Impex.

- PubChem. Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate. PubChem.

- MedChemExpress. Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate. MedChemExpress.

- leapchem. Ethyl N-benzyl-3-oxo-4-piperidine-carboxylate Hydrochloride丨CAS 52763-21-0. leapchem.

- PubMed. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate|115909-91-6 - MOLBASE Encyclopedia [m.molbase.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. leapchem.com [leapchem.com]

- 7. chemimpex.com [chemimpex.com]

Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate: A Technical Guide to Safety and Hazards

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate is a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its structural motif, featuring a piperidine ring, a benzyl carbamate protecting group, and a hydroxyethyl side chain, makes it a versatile building block in drug discovery and development. As with any chemical reagent, a thorough understanding of its safety profile and potential hazards is paramount for ensuring the well-being of laboratory personnel and the integrity of research. This guide provides an in-depth technical overview of the safety and hazards associated with Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, drawing upon data from structurally similar compounds to establish a robust framework for safe handling and use.

Hazard Identification and Classification

The primary hazards associated with this compound are anticipated to be:

-

Skin Corrosion/Irritation: Category 2. Causes skin irritation.[1][2][3]

-

Serious Eye Damage/Eye Irritation: Category 2. Causes serious eye irritation.[1][2][3]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation). May cause respiratory irritation.[2]

Based on this classification, the following GHS pictograms and signal word are appropriate:

Signal Word: Warning

Hazard Statements:

The causality behind these hazards lies in the chemical nature of the molecule. The piperidine nitrogen, although protected by a benzyl carbamate group, can still exhibit basic properties that may lead to irritation upon contact with skin and mucous membranes. Furthermore, as with many organic molecules, direct contact with the sensitive tissues of the eyes can lead to significant irritation. Inhalation of aerosols or dusts may irritate the respiratory tract.

Safe Handling and Storage: A Risk-Based Approach

A proactive approach to safety is essential when working with Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate. The following protocols are designed to minimize exposure and mitigate risks.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure should always be the implementation of effective engineering controls.

-

Ventilation: All manipulations of the compound should be conducted in a well-ventilated area.[2] For procedures that may generate dusts or aerosols, a chemical fume hood is mandatory. The rationale is to maintain airborne concentrations below any potential occupational exposure limits and to prevent inhalation.

-

Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2] This is a critical self-validating system; in the event of an accidental exposure, immediate flushing is the most effective first aid measure.

Sources

The Lynchpin Molecule: A Technical Guide to Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate in Modern Drug Discovery

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth analysis of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, a molecule of increasing significance in contemporary medicinal chemistry. While its intrinsic biological activity is not its primary area of investigation, its role as a versatile chemical intermediate and a crucial component in the architecture of Proteolysis Targeting Chimeras (PROTACs) positions it as a key enabler in the development of novel therapeutics. This document will elucidate its chemical synthesis, physicochemical properties, and its strategic application in the rational design of next-generation pharmaceuticals.

Introduction: A Molecule Defined by its Potential

Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (CAS No: 115909-91-6) is a heterocyclic organic compound featuring a piperidine core. The strategic placement of a benzyl-protected nitrogen, a hydroxyl group, and a carboxylate moiety makes it a highly valuable bifunctional building block. Its primary recognition in the scientific community stems from its application as a linker in the burgeoning field of PROTACs[1][2][3][4]. PROTACs are innovative heterobifunctional molecules engineered to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, and the structural attributes of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate offer distinct advantages in this context.

Physicochemical Properties and Structural Attributes

A comprehensive understanding of the physicochemical properties of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate is essential for its effective application.

| Property | Value | Source |

| Molecular Formula | C15H21NO3 | [5] |

| Molecular Weight | 263.33 g/mol | [5] |

| Appearance | White to off-white solid | Inferred from typical properties of similar compounds |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol | Inferred from typical properties of similar compounds |

| CAS Number | 115909-91-6 | [5] |

The key structural features that underpin its utility are:

-

The Piperidine Scaffold: This saturated heterocyclic ring imparts a degree of rigidity to the linker, which is crucial for maintaining an optimal distance and orientation between the two ends of the PROTAC molecule.

-

The N-Benzyl Carbamate Protecting Group: The benzyl carbamate (Cbz) group provides a stable and reliable means of protecting the piperidine nitrogen during multi-step syntheses. It can be selectively removed under specific conditions, allowing for further chemical modifications.

-

The Primary Hydroxyl Group: The 2-hydroxyethyl substituent offers a reactive handle for conjugation to either the target protein ligand or the E3 ligase ligand of a PROTAC. This versatility is a significant asset in modular drug design.

Synthesis of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate: A Plausible Synthetic Route

While specific, detailed synthetic procedures for Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate are not extensively documented in publicly available literature, a plausible and efficient synthesis can be conceptualized based on established organic chemistry principles and analogous transformations. A likely route involves the reaction of a suitable piperidine precursor with benzyl chloroformate.

Experimental Protocol: A Representative Synthesis

Objective: To synthesize Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate from 4-(2-hydroxyethyl)piperidine.

Materials:

-

4-(2-hydroxyethyl)piperidine

-

Benzyl chloroformate

-

Triethylamine (or another suitable non-nucleophilic base)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(2-hydroxyethyl)piperidine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane. Cool the solution to 0°C using an ice bath.

-

Addition of Benzyl Chloroformate: To the cooled, stirring solution, add benzyl chloroformate (1.1 equivalents) dropwise. The addition should be slow to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: A representative workflow for the synthesis of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate.

Application in PROTACs: The Critical Role of the Linker

The primary utility of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate lies in its role as a linker in the design and synthesis of PROTACs[1][2][3][4]. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.

The linker is not merely a passive spacer; it plays a critical role in the efficacy of the PROTAC by:

-

Dictating Spatial Arrangement: The length and rigidity of the linker determine the relative orientation of the POI and the E3 ligase, which is crucial for efficient ubiquitination.

-

Influencing Physicochemical Properties: The linker can significantly impact the solubility, permeability, and metabolic stability of the PROTAC molecule.

-

Modulating Ternary Complex Formation: The linker can contribute to the stability of the POI-PROTAC-E3 ligase ternary complex, which is a prerequisite for protein degradation.

Sources

A Hypothesis-Driven Framework for Elucidating the Mechanism of Action of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

Abstract: The N-benzylpiperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutics targeting the central nervous system (CNS). While many derivatives have been extensively studied, Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (B4HP1C) remains principally known as a synthetic intermediate, with its pharmacological profile largely uncharacterized. This technical guide abandons a conventional review of known data. Instead, it presents a comprehensive, hypothesis-driven investigational framework for researchers and drug development professionals. By leveraging structure-activity relationships from analogous compounds, we propose a series of potential biological targets and detail a multi-phased experimental workflow to systematically elucidate the primary mechanism of action of B4HP1C. This whitepaper serves as a practical roadmap, moving from broad, unbiased screening to specific, hypothesis-testing functional assays and cellular validation, providing the scientific rationale behind each experimental choice to construct a robust mechanistic narrative.

Introduction: The N-Benzylpiperidine Scaffold in Neuropharmacology

The N-benzylpiperidine (N-BP) motif is a cornerstone of neuropharmacology, celebrated for its structural flexibility and three-dimensional character that allows for potent and specific interactions with a wide array of biological targets.[1] Its prevalence is evident in numerous approved drugs, including the leading Alzheimer's disease therapeutic Donepezil, an acetylcholinesterase (AChE) inhibitor.[2][3] The N-BP scaffold's utility stems from its ability to engage in critical cation-π interactions with target proteins while serving as a versatile platform for chemists to fine-tune physicochemical properties and optimize efficacy.[1][2]

This guide focuses on a specific, understudied member of this class: Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (B4HP1C). While commercially available as a synthetic building block, its intrinsic biological activity has not been publicly documented. The objective of this document is therefore not to report on established facts, but to provide a senior scientist's perspective on how to approach such a molecule. We will outline a systematic, logical workflow to dissect its pharmacological properties, transforming it from a chemical curiosity into a well-characterized molecular entity.

Physicochemical Properties and Structural Analysis

A thorough understanding of a compound's physical and chemical properties is the foundation of any mechanistic study. The key attributes of B4HP1C are summarized below.

Table 1: Physicochemical Properties of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

| Property | Value | Source |

|---|---|---|

| IUPAC Name | benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate | Molbase[4] |

| CAS Number | 115909-91-6 | Molbase[4] |

| Molecular Formula | C₁₅H₂₁NO₃ | Molbase[4] |

| Molecular Weight | 263.33 g/mol | Calculated |

| Structure |  | |

| |

Structural Motifs & Mechanistic Clues:

-

N-Benzylpiperidine Core: This is the dominant pharmacophore. The tertiary amine within the piperidine ring is basic and will be protonated at physiological pH, facilitating electrostatic or cation-π interactions. The benzyl group provides a large, lipophilic surface for van der Waals or hydrophobic interactions. This core is strongly associated with activity at cholinesterases and neuronal nicotinic acetylcholine receptors (nAChRs).[3][5]

-

Benzyl Carbamate Group: This group replaces a simple N-alkylation, which has significant implications. It is less basic than a typical N-benzyl amine and introduces hydrogen bond acceptors (the carbonyl and ether oxygens). Carbamates can also influence metabolic stability and may serve as a directing group for certain enzyme classes.

-

4-(2-hydroxyethyl) Substituent: The hydroxyl group is a key hydrogen bond donor and acceptor, which can anchor the molecule in a binding pocket. Its presence increases polarity compared to a simple alkyl substituent.

Hypothesis Generation: Plausible Biological Targets for B4HP1C

Based on the structural analysis and extensive literature on the N-BP scaffold, we can formulate several testable hypotheses regarding the primary biological target of B4HP1C.

-

Hypothesis 1: Nicotinic Acetylcholine Receptor (nAChR) Modulation. A compelling study demonstrated that the N-benzylpiperidine motif is the primary pharmacophore responsible for the noncompetitive, negative allosteric modulation of the α7 nAChR subtype.[5] Given the identical core in B4HP1C, this is a high-probability target. The antagonism was shown to be concentration-dependent, suggesting a specific binding interaction.[5]

-

Hypothesis 2: Cholinesterase (AChE/BuChE) Inhibition. The structural similarity to Donepezil and other N-BP-based cholinesterase inhibitors makes AChE and butyrylcholinesterase (BuChE) prime targets.[3] Research has focused on designing N-BP derivatives as multi-target inhibitors for both enzymes, a strategy relevant to Alzheimer's disease.[3]

-

Hypothesis 3: Muscarinic Acetylcholine Receptor (mAChR) or Sigma-1 (σ1) Receptor Interaction. Piperidine derivatives are foundational building blocks for ligands targeting a wide range of CNS receptors. Specifically, compounds structurally related to B4HP1C have been used as precursors for selective muscarinic receptor antagonists and for high-affinity σ1 receptor ligands, which are involved in neuroprotection and cellular stress responses.[6][7][8]

A Phased Experimental Workflow for Mechanism of Action Elucidation

A logical, tiered approach is essential for efficiently characterizing an unknown compound. The workflow should begin with broad, unbiased screening and progressively narrow down to specific, hypothesis-driven functional assays.

Phase 1: Broad Target Profiling & Hypothesis Generation

Causality: Before investing significant resources in specific assays, it is crucial to perform a wide-ranging screen. This unbiased approach rapidly identifies the most promising targets, reveals potential off-target liabilities, and prevents confirmation bias towards a single hypothesized mechanism. A broad binding profile is the foundational dataset upon which all subsequent, more focused experiments are built.

Protocol 1: Broad Radioligand Binding Assay

-

Compound Preparation: Prepare a 10 mM stock solution of B4HP1C in 100% DMSO.

-